Fsp³ Fraction and Conformational Rigidity: Comparative Sp³ Carbon Content in Dispiro Scaffolds
The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.91, reflecting its highly saturated, three-dimensional character [1]. In contrast, the fully reduced analog 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane (CAS 60874-99-9, molecular formula C₁₁H₁₉NO₂) has a lower Fsp³ value of approximately 0.82 due to the replacement of the lactam carbonyl with a methylene unit, reducing the overall fraction of sp³ centers available for conformational constraint . Higher Fsp³ values are strongly correlated with improved aqueous solubility, enhanced target selectivity, and superior clinical developability profiles in small-molecule drug discovery campaigns [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | 0.91 |
| Comparator Or Baseline | 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecane (CAS 60874-99-9): Fsp³ ≈ 0.82 |
| Quantified Difference | Target compound exhibits ~11% higher sp³ fraction |
| Conditions | Calculated from molecular formula and structure; derived from vendor and database specifications |
Why This Matters
Higher Fsp³ values are predictive of improved physicochemical and ADME properties, making this scaffold preferentially selectable for lead optimization programs seeking enhanced developability.
- [1] Molaid. 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one, CAS 914780-95-3. Computed Fsp³ Value. View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. View Source
